![molecular formula C14H18ClNO B2433259 N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide CAS No. 151946-57-5](/img/structure/B2433259.png)
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a pentan-3-yl chain, which is further connected to a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable pentan-3-yl derivative under controlled conditions. The reaction proceeds through a series of steps, including condensation and amide formation. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing high-pressure and temperature conditions to accelerate the reaction. Purification steps such as recrystallization or chromatography are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Applications De Recherche Scientifique
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-Chlorophenyl]prop-2-enamide: Lacks the pentan-3-yl chain, making it less hydrophobic.
N-[3-(4-Chlorophenyl)butan-3-yl]prop-2-enamide: Has a shorter butan-3-yl chain, affecting its steric properties.
Uniqueness
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentan-3-yl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[3-(4-chlorophenyl)pentan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-4-13(17)16-14(5-2,6-3)11-7-9-12(15)10-8-11/h4,7-10H,1,5-6H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWEIVPWNJKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
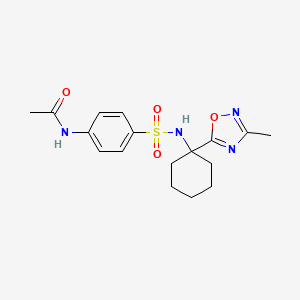
![N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2433177.png)
![4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2433178.png)

![5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2433182.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2433184.png)
![5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2433187.png)
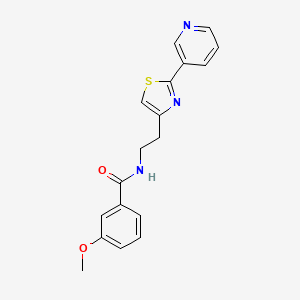
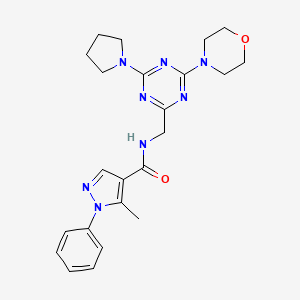
![4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2433191.png)
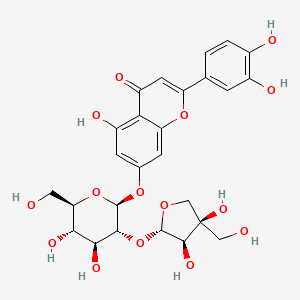
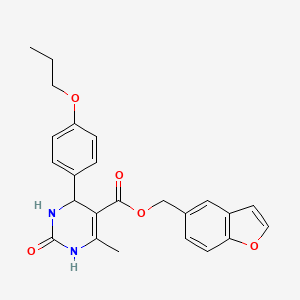
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2433197.png)
![2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2433199.png)
